1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene
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Overview
Description
1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene is an organic compound with the molecular formula C9H9F3O3 and a molecular weight of 222.16 g/mol It is characterized by the presence of difluoromethoxy and dimethoxy groups attached to a fluorobenzene ring
Preparation Methods
The synthesis of 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3,6-dimethoxy-2-fluorophenol with difluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-Difluoromethoxy-4-ethyl-2-fluorobenzene: This compound has an ethyl group instead of the dimethoxy groups, leading to different chemical properties and reactivity.
2-(Difluoromethoxy)-3-fluoro-1,4-dimethoxybenzene: This compound has a similar structure but with different substitution patterns on the benzene ring, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C9H9F3O3 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9F3O3/c1-13-5-3-4-6(14-2)8(7(5)10)15-9(11)12/h3-4,9H,1-2H3 |
InChI Key |
VAADZVHRQFKQPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)OC(F)F |
Origin of Product |
United States |
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